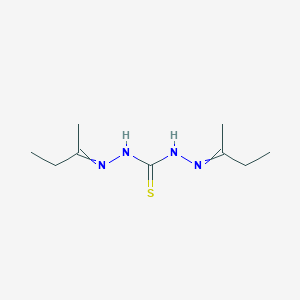
N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives, which are compounds containing the hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide typically involves the reaction of hydrazinecarbothioamide with butan-2-one under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
Scientific Research Applications
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
- N-benzylidene-2-hydroxymethylbenzohydrazide
- N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides
Uniqueness
N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is unique due to its specific butan-2-ylidene substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
102266-85-3 |
|---|---|
Molecular Formula |
C9H18N4S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1,3-bis(butan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C9H18N4S/c1-5-7(3)10-12-9(14)13-11-8(4)6-2/h5-6H2,1-4H3,(H2,12,13,14) |
InChI Key |
XAXLFEQKPFOEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=S)NN=C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


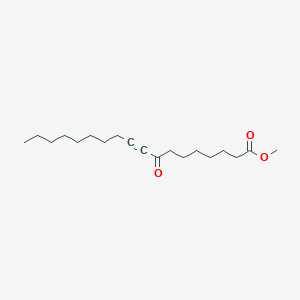
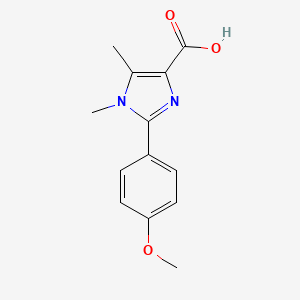

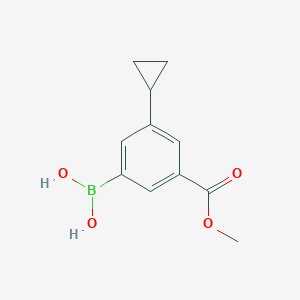
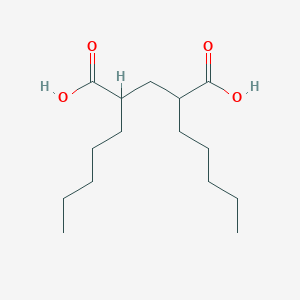
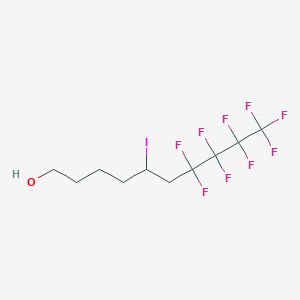
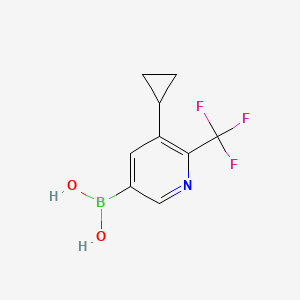
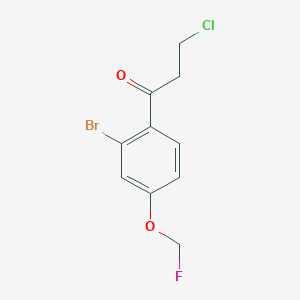
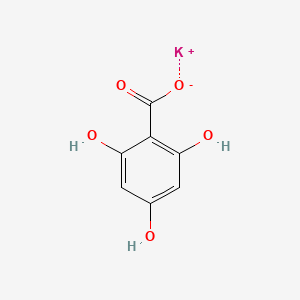



![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)

